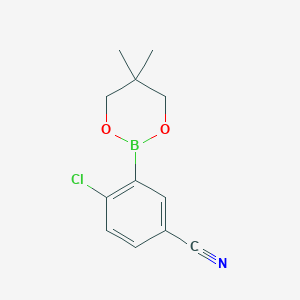
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (DMTP) is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is highly soluble in water and organic solvents. DMTP is known to have a wide range of biological and physiological effects and is used in a variety of laboratory experiments.
科学研究应用
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has a wide range of applications in the scientific research field. It is used to study the effects of certain drugs on the body, as well as to investigate the mechanism of action of certain enzymes. It is also used to study the effects of certain hormones on the body and to investigate the biochemical and physiological effects of certain compounds. In addition, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been used in the development of various drugs and pharmaceuticals.
作用机制
The exact mechanism of action of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is not yet fully understood. However, it is believed that the compound interacts with certain enzymes and proteins in the body, leading to changes in their activity or structure. This interaction may lead to changes in the biochemical and physiological processes of the body. In addition, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol may also interact with certain hormones and other compounds, leading to changes in their activity or structure.
Biochemical and Physiological Effects
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of glucose. In addition, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to affect the activity of certain hormones, such as insulin, as well as to affect the production of certain proteins. Furthermore, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to have an effect on the metabolism of certain compounds, such as fatty acids and carbohydrates.
实验室实验的优点和局限性
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has a number of advantages for laboratory experiments. It is a relatively stable compound and is highly soluble in water and organic solvents. In addition, the compound has a wide range of biological and physiological effects and is relatively easy to synthesize. However, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol also has some limitations for laboratory experiments. For example, the compound is toxic and can cause skin irritation if it comes into contact with the skin. In addition, the compound can be easily degraded by light and heat, making it difficult to store and transport.
未来方向
There are a number of potential future directions for the use of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in scientific research. For example, further research could be conducted to investigate the mechanism of action of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and to determine the exact biochemical and physiological effects of the compound. In addition, further research could be conducted to explore the potential therapeutic applications of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, such as the treatment of certain diseases. Finally, further research could be conducted to explore the potential use of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a drug delivery system.
合成方法
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is usually synthesized through a two-step reaction. The first step involves the reaction of 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine with trifluoroacetic anhydride in the presence of pyridine. This reaction yields 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as the primary product. The second step involves the reaction of the primary product with a base, such as sodium hydroxide, to form the desired product.
属性
IUPAC Name |
2,4-dimethyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-3-4(6(7,8)9)10-11(2)5(3)12/h10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGMTHDGUVSALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN(C1=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)
![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)





